(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
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Overview
Description
(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is an organic compound that features a brominated hydroxyphenyl group and a methylphenyl group connected via an ethenesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Sulfonamide Formation: The reaction of the brominated hydroxyphenyl compound with an ethenesulfonamide derivative.
Coupling Reaction: The final step involves coupling the brominated hydroxyphenyl sulfonamide with the methylphenyl group under specific conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the ethenesulfonamide linkage.
Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the hydroxyphenyl group.
Reduction: Reduced forms of the ethenesulfonamide linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Polymer Synthesis: Utilization in the synthesis of specialized polymers.
Chemical Sensors: Development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of (E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-hydroxyphenyl)-2-phenylethenesulfonamide: Lacks the methyl group on the phenyl ring.
N-(4-Bromo-3-hydroxyphenyl)-2-(4-chlorophenyl)ethenesulfonamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
(E)-N-(4-Bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide is unique due to the presence of both a brominated hydroxyphenyl group and a methylphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-N-(4-bromo-3-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-13-6-7-14(16)15(18)10-13/h2-10,17-18H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUPKDJELOJPL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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